molecular formula C21H16ClFN6O B6531946 2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-31-0

2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Número de catálogo: B6531946
Número CAS: 1019106-31-0
Peso molecular: 422.8 g/mol
Clave InChI: QVCDLIBBEGNTKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole group at position 4. The benzamide moiety is substituted with chlorine (position 2) and fluorine (position 4), while the aniline linker connects to a phenyl group via an amino bond.

Propiedades

IUPAC Name

2-chloro-4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O/c1-13-10-11-29(28-13)20-9-8-19(26-27-20)24-15-3-5-16(6-4-15)25-21(30)17-7-2-14(23)12-18(17)22/h2-12H,1H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCDLIBBEGNTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

2-Chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H16ClFN5O\text{C}_{17}\text{H}_{16}\text{ClF}\text{N}_5\text{O}

Key Features:

  • Molecular Weight : Approximately 353.79 g/mol
  • Functional Groups : Contains a chloro and a fluoro substituent, along with an amide linkage and a pyrazole moiety.

The biological activity of 2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor activity:

Cell Line IC50 (μM) Mechanism
HepG21.30Induces apoptosis and G2/M phase arrest
MCF-70.85Inhibition of HDAC activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer cell lines.

Study 1: Anticancer Efficacy

In a study conducted by Chen et al. (2020), 2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide was evaluated for its anticancer properties against HepG2 cells. The results showed an IC50 of 1.30 μM, highlighting its potential as a lead compound for developing isoform-selective histone deacetylase (HDAC) inhibitors.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action, revealing that it promotes apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential disruption and cytochrome c release into the cytosol.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:

Parameter Value
AbsorptionRapid
DistributionHigh tissue affinity
MetabolismHepatic
EliminationRenal

Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity, with no significant adverse effects observed in animal models.

Comparación Con Compuestos Similares

Structural Analogues and Key Modifications

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name/ID Core Structure Key Substituents/Modifications Potential Target/Activity
Target Compound Benzamide + Pyridazine 2-Cl, 4-F; 3-methylpyrazole at pyridazine C6; phenylamino linker DDR1/2 (hypothesized)
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Ethyl)Benzamide Benzamide + Pyridazine Ethylamino linker instead of phenylamino; unsubstituted pyrazole Undisclosed (structural analogue)
N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1-Phenyl-1H-Pyrazol-3-yl)Benzamide Benzamide + Pyrazole Dihydrodioxin and bromo-trifluoromethyl groups; no pyridazine Kinase/Receptor inhibition (assumed)
Imatinib Benzamide + Piperazinylmethyl 4-Methylpiperazine; pyrimidine-amino linkage BCR-ABL, DDR1/2 (non-selective)
2-Chloro-N-(2-Pyridin-4-ylPyrimidin-4-yl)Benzamide (478039-51-9) Benzamide + Pyrimidine Pyrimidine instead of pyridazine; pyridinyl substitution Kinase inhibition (unspecified)
3-(4-{[(4-Fluorophenyl)Carbamoyl]Amino}-1H-Pyrazol-1-yl)-N-(2-Methylpyridin-4-yl)Benzamide Benzamide + Pyrazole Fluorophenyl carbamoyl; methylpyridinyl Kinase/Receptor binding (PDB data)
Pyridazine vs. Pyrimidine Cores
  • Imatinib and nilotinib, which use pyrimidine scaffolds, exhibit broad-spectrum kinase inhibition, underscoring the importance of heterocycle choice in selectivity .
Substituent Effects
  • Halogenation (Cl/F): The 2-chloro-4-fluoro pattern on the benzamide may enhance metabolic stability and electron-withdrawing effects compared to non-halogenated or singly substituted analogues (e.g., compound in with a single fluorine) .
Linker Modifications
  • Replacing the ethylamino linker in with a phenylamino group in the target compound could increase aromatic stacking interactions, enhancing affinity for hydrophobic kinase domains.

Selectivity and Pharmacokinetic Considerations

  • Imatinib and dasatinib inhibit DDR1/2 but lack selectivity due to their piperazine and thiazole groups, which interact with multiple kinase ATP-binding pockets . The target compound’s pyridazine-3-methylpyrazole system may mitigate off-target effects.
  • Fluorine substitution (as in the target compound and ) is associated with improved membrane permeability and half-life, suggesting advantages over non-fluorinated analogues like .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.